molecular formula C14H19N3O2 B8441751 N-(5-(Hydroxymethyl)bicyclo[3.2.1]octan-1-yl)pyrazine-2-carboxamide

N-(5-(Hydroxymethyl)bicyclo[3.2.1]octan-1-yl)pyrazine-2-carboxamide

Cat. No.: B8441751
M. Wt: 261.32 g/mol
InChI Key: ZIOGSSGVRFDONC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(Hydroxymethyl)bicyclo[3.2.1]octan-1-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C14H19N3O2 and its molecular weight is 261.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

N-[5-(hydroxymethyl)-1-bicyclo[3.2.1]octanyl]pyrazine-2-carboxamide

InChI

InChI=1S/C14H19N3O2/c18-10-13-2-1-3-14(9-13,5-4-13)17-12(19)11-8-15-6-7-16-11/h6-8,18H,1-5,9-10H2,(H,17,19)

InChI Key

ZIOGSSGVRFDONC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(C1)(C2)NC(=O)C3=NC=CN=C3)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (5-aminobicyclo[3.2.1]octan-1-yl)methanol (327 g, 2.1 mmol) and pyrazine-2-carboxylic acid (260 mg, 2.1 mmol) in DMF (10 mL) was added DIEA (680 mg, 5.22 mmol), followed by HATU (800 mg, 2.1 mmol). After stirring at room temperature for an hour, the reaction mixture was quenched with water (25 mL) and extracted with ethyl acetate (3×25 mL). The combined organic phase was washed with brine, dried over Na2SO4 and concentrated under rescued pressure to give a residue, which was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=2/1) to afford 540 mg (100%) of the title compound, N-(5-(hydroxymethyl)bicyclo[3.2.1]octan-1-yl)pyrazine-2-carboxamide as a colorless oil. ESI-MS m/z: 262 (M+H)+.
Quantity
327 g
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step One
Name
Quantity
680 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mg
Type
reactant
Reaction Step Two
Yield
100%

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